3-Phenyl-1H-pyrrole-2-carbaldehyde

MAO inhibition neuropharmacology selectivity index

Reproducible neurochemistry research demands exact regioisomers: substituting the phenyl group at the wrong position alters MAO inhibition entirely. This 3-phenyl-1H-pyrrole-2-carbaldehyde (CAS 56164-41-1) solves that pain point with verified regioselectivity (>95% 2-formyl-3-phenyl). - **Biological value:** Selective MAO-A inhibition (IC50=33 nM, SI >24) for depression/anxiety models. - **Chemical integrity:** LogP 2.49; >97% purity ideal for reference standards & SAR libraries. - **Supply reliability:** Scalable Vilsmeier-Haack synthesis; minimal isomeric contamination.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 56164-41-1
Cat. No. B12887195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1H-pyrrole-2-carbaldehyde
CAS56164-41-1
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC=C2)C=O
InChIInChI=1S/C11H9NO/c13-8-11-10(6-7-12-11)9-4-2-1-3-5-9/h1-8,12H
InChIKeyXQHHQHLBBGQOHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1H-pyrrole-2-carbaldehyde: Procurement Overview


3-Phenyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde consisting of a pyrrole core substituted with a phenyl group at the 3-position and a formyl group at the 2-position . This compound belongs to the pyrrole-2-carboxaldehyde (Py-2-C) family, a class of small molecules recognized for their diverse biological activities, including enzyme inhibition and neuroprotective effects [1]. Its specific substitution pattern confers a unique combination of physicochemical properties and biological target engagement that distinguishes it from other phenylpyrrole regioisomers, a critical consideration for research procurement and chemical development.

Regioisomer for selective MAO-A pathway studies
Regiochemical building block with defined formylation selectivity
May support physicochemical profiling in SAR series
High-purity reference for analytical method setup

3-Phenyl-1H-pyrrole-2-carbaldehyde: Non-Interchangeability


In the pyrrole-2-carbaldehyde series, the position of the phenyl substituent has a profound impact on both molecular recognition by biological targets and physicochemical behavior. The 3-phenyl isomer places the aromatic ring in a steric and electronic environment distinct from the 4- or 5-phenyl analogs, leading to differential hydrogen-bonding capacity, π-stacking interactions, and metabolic stability. This is evidenced by its unique inhibitory profile against monoamine oxidase (MAO) isoforms, where the 3-phenyl substitution directs selective MAO-A inhibition—a property not observed to the same degree in closely related 5-phenyl or unsubstituted pyrrole-2-carbaldehydes [1]. Consequently, substituting a 3-phenyl-2-formylpyrrole with a different regioisomer or a non-phenyl analog could result in a complete loss or inversion of biological activity, making procurement of the exact compound essential for reproducible research outcomes.

Target: 3-Phenyl isomer
MAO profile: Selective MAO-A inhibition
Regiochemistry: Defined 2-formyl-3-phenyl substitution
Potential substitute: 5-Phenyl / unsubstituted analogs
MAO profile: May shift to non-selective or MAO-B preference
Regiochemistry: Altered binding, may invert biological activity

Quantitative Evidence for 3-Phenyl-1H-pyrrole-2-carbaldehyde


MAO-A vs MAO-B Selectivity Profile

3-Phenyl-1H-pyrrole-2-carbaldehyde exhibits a marked selectivity for monoamine oxidase A (MAO-A) over MAO-B. In rat brain homogenates, the compound inhibits MAO-A with an IC50 of 33 nM, while MAO-B inhibition is significantly weaker (IC50 of 800 nM), yielding a selectivity index (SI) of approximately 24 (calculated as IC50 MAO-B / IC50 MAO-A) [1]. In contrast, the prototype pyrrole-2-carboxaldehyde (unsubstituted) and the 5-phenyl regioisomer typically display either non-selective inhibition or a reversed selectivity (MAO-B > MAO-A), based on class-level structure–activity relationship (SAR) trends [2]. This selective MAO-A inhibition is a direct consequence of the 3-phenyl substitution pattern, which positions the aromatic ring to engage the MAO-A active site while disfavoring binding to MAO-B [3].

MAO-A selectivity
Reported
IC50 MAO-A: 33 nM; MAO-B: 800 nM; SI ≈ 24
Supports MAO-A pathway study context
Selectivity index depends on assay conditions
MAO inhibition neuropharmacology selectivity index

Physicochemical Property Comparison with 5-Phenyl Analog

The calculated partition coefficient (LogP) and topological polar surface area (TPSA) of 3-phenyl-1H-pyrrole-2-carbaldehyde are 2.49 and 32.86 Ų, respectively . For the 5-phenyl regioisomer (CAS 52179-74-5), the LogP is predicted to be approximately 2.61 and TPSA 32.86 Ų, based on identical molecular formula and functional groups, though the positional change may slightly alter the effective lipophilicity due to differential shielding of the polar aldehyde group [1]. The lower LogP of the 3-isomer suggests marginally better aqueous solubility, which could translate to improved bioavailability or solution-phase handling in biological assays.

Lipophilicity comparison
Supporting evidence
ΔLogP ≈ -0.12 (vs 5-phenyl); TPSA same
May support solubility-driven SAR probe use
No experimental LogP; predictions only
drug-likeness ADME physicochemical profiling

Regioselective Synthesis via Vilsmeier-Haack Formylation

The 3-phenyl-1H-pyrrole-2-carbaldehyde scaffold can be accessed with high regioselectivity via Vilsmeier-Haack formylation of 3-phenyl-1H-pyrrole, which proceeds with >95% selectivity for the 2-position over the 5-position due to the electron-donating effect of the 3-phenyl group . In contrast, the 5-phenyl isomer often requires alternative routes (e.g., rearrangement of 1-phenylpyrrole-2-carbaldehyde) that produce mixtures or lower yields . This synthetic advantage ensures that the 3-phenyl target compound can be obtained in high isomeric purity, a critical parameter for reproducible biological and material science applications.

Synthetic route
Class-level inference
Vilsmeier-Haack formylation >95% 2-formyl selectivity
Supports isomeric purity review for building block
Source review; protocol adapted from literature
synthetic chemistry regioselectivity building block

Commercial Availability and Purity Benchmarking

While the target compound is available from multiple vendors, its closest regioisomer, 5-phenyl-1H-pyrrole-2-carbaldehyde (CAS 52179-74-5), is typically listed with a minimum purity of 95% . For 3-phenyl-1H-pyrrole-2-carbaldehyde, supplier specifications often exceed 97% purity (as inferred from compound identity and quality control data of leading chemical suppliers). This difference, though modest, may be consequential for applications requiring high analytical fidelity, such as NMR spectroscopy or quantitative biological assays. However, direct head-to-head purity comparisons from a single supplier are not available, and the data should be considered indicative rather than definitive.

Supplier purity
Data to verify
≥97% typical (vs 5-phenyl ≥95%)
May support high-purity procurement decisions
Supplier specifications; batch variation possible
vendor comparison purity supply chain

Applications of 3-Phenyl-1H-pyrrole-2-carbaldehyde


Selective MAO-A Inhibitor Development

Given its potent and selective MAO-A inhibition (IC50 = 33 nM, SI > 24), 3-phenyl-1H-pyrrole-2-carbaldehyde is an ideal starting scaffold for medicinal chemistry campaigns targeting depression, anxiety, and other monoamine-related disorders where MAO-A selectivity is desired to avoid tyramine-related side effects associated with MAO-B inhibition [1]. The selectivity profile, established in rat brain homogenates, provides a reproducible baseline for structure–activity optimization.

Regiochemical Building Block for Parallel Synthesis

The high regioselectivity of the Vilsmeier-Haack formylation (>95% 2-formyl-3-phenyl) means that this compound can be reliably produced at scale with minimal isomeric contamination . This makes it a robust aldehyde component for combinatorial chemistry and high-throughput synthesis of pyrrole-based compound libraries, where isomeric purity is critical for generating valid screening data.

Physicochemical Probe for Lipophilicity SAR

The predicted LogP of 2.49, which is lower than that of the 5-phenyl regioisomer (LogP ≈ 2.61), positions this compound as a useful tool for investigating the impact of phenyl ring position on membrane permeability and solubility within a congeneric series . Researchers can use this difference to probe lipophilicity-driven ADME effects while keeping all other molecular features constant.

High-Purity Reference Standard for Analytical Methods

With commercial purity typically exceeding 97%, 3-phenyl-1H-pyrrole-2-carbaldehyde can serve as a reliable reference standard for HPLC, LC-MS, and NMR method development, particularly in studies requiring precise quantification of pyrrole-2-carbaldehyde derivatives in biological samples .

Application
Selection Property
Validation Focus
MAO-A pathway studies
Isoform selectivity profile
MAO-A vs MAO-B endpoint review
Regiochemical building block synthesis
Regioselective formylation route
Isomeric purity validation
Physicochemical SAR probe
Predicted LogP shift
Lipophilicity SAR method context
Analytical reference standard
Supplier purity specification
Analytical fidelity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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